molecular formula C6H4BrN3 B1280927 3-Bromo-4,7-diazaindole CAS No. 56015-31-7

3-Bromo-4,7-diazaindole

Cat. No.: B1280927
CAS No.: 56015-31-7
M. Wt: 198.02 g/mol
InChI Key: BIVCAYYYCIWBLQ-UHFFFAOYSA-N
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Description

3-Bromo-4,7-diazaindole (CAS: 56015-31-7) is a heterocyclic aromatic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.03 g/mol . It features a bromine atom at position 3 and nitrogen atoms at positions 4 and 7 within the indole skeleton. This compound is synthesized via electrophilic substitution reactions, such as bromination of 4,7-diazaindole derivatives under controlled conditions (e.g., using bromine in dichloromethane at 0°C to room temperature) . Its structural uniqueness arises from the dual nitrogen substitutions, which enhance its reactivity and utility in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

7-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVCAYYYCIWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480462
Record name 3-BROMO-4,7-DIAZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56015-31-7
Record name 3-BROMO-4,7-DIAZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4,7-diazaindole typically involves the bromination of 4,7-diazaindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4,7-diazaindole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in solvents like or .

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azido-diazaindole or thiocyanato-diazaindole derivatives.

    Oxidation Products: Oxidized forms of the diazaindole ring.

    Reduction Products: Reduced forms of the diazaindole ring.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-bromo-4,7-diazaindole can be achieved through several methods. One notable approach involves the reaction of 2-amino-3-methylpyrazine with pivaloyl chloride or di-tert-butyl dicarbonate under acidic conditions to yield 4,7-diazaindole derivatives. This method has been refined to improve yields and reduce costs associated with drug production .

Table 1: Synthesis Methods for this compound

Method DescriptionYieldReference
Reaction with potassium tert-butoxideHigh (up to 83%)
Coupling with boronic acidsModerate (varies)
Gold-catalyzed processesVariable

Protein Kinase Inhibition

This compound and its derivatives have shown significant activity as protein kinase inhibitors. These enzymes are crucial in cellular signaling pathways; thus, their inhibition can lead to therapeutic effects in various diseases:

  • Cancer : Compounds derived from this compound have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells .
  • Inflammatory Disorders : The compound's ability to inhibit mitogen-activated protein kinases (MAPKs) suggests potential applications in treating inflammatory diseases .

Other Therapeutic Applications

Recent studies have indicated that derivatives of this compound can also act as modulators for cystic fibrosis transmembrane conductance regulators (CFTR), highlighting their versatility beyond oncology applications . Additionally, these compounds exhibit antibacterial and antifungal properties, further expanding their therapeutic potential .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of indole derivatives that included this compound. The results indicated that specific modifications led to enhanced selectivity towards cancer cell lines such as HT29 (colonic cancer), demonstrating the compound's potential as a targeted therapy .

Case Study 2: Inhibition of CDKs

Research focusing on the inhibition of CDKs by diazaindole derivatives revealed that these compounds could effectively induce cell cycle arrest in cancer cells. This mechanism is particularly relevant for developing new anticancer agents that target specific signaling pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of 3-Bromo-4,7-diazaindole and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it effective in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogen Position : The position of bromine significantly impacts reactivity. For example, this compound undergoes Suzuki-Miyaura coupling at C3, whereas 5-Bromo-4,7-diazaindole reacts preferentially at C5 .
  • Nitrogen Substitution : Compared to indazole derivatives (e.g., 3-Bromo-4,6-difluoro-1H-indazole), the diazaindole scaffold offers two nitrogen atoms, enabling diverse hydrogen-bonding interactions in biological targets .
  • Lipophilicity : The addition of a methyl group in N-Methyl-5-bromo-4,7-diazaindole increases its logP value, making it more suitable for crossing biological membranes .

Biological Activity

3-Bromo-4,7-diazaindole is a compound belonging to the class of diazaindoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H4BrN3C_6H_4BrN_3 and a molecular weight of 198.02 g/mol. Its structure features a bromine atom at the 3-position of the 4,7-diazaindole framework, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Compounds in the diazaindole family have been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in cell cycle regulation and signaling pathways related to cancer and neurodegenerative diseases .
  • Nitric Oxide Synthase Inhibition : Similar compounds have demonstrated inhibitory effects on nitric oxide synthases (NOS), particularly nNOS (neuronal NOS), which plays a role in neuroprotection and vasodilation .

Biological Activities

Research has highlighted several areas where this compound exhibits significant biological activities:

  • Antiproliferative Effects : Studies indicate that derivatives of 4,7-diazaindoles can suppress cell proliferation in various cancer cell lines. This is linked to their ability to inhibit CDKs, which are often dysregulated in cancer .
  • Neuroprotective Properties : The inhibition of nNOS can contribute to neuroprotection by reducing excessive nitric oxide production, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity : The modulation of signaling pathways associated with inflammation suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of diazaindole derivatives:

  • Study on CDK Inhibition : A study demonstrated that specific diazaindole derivatives effectively inhibited CDK2 and CDK4 activities, leading to reduced proliferation in breast cancer cells. The IC50 values for these compounds ranged from 0.5 to 2 µM, indicating potent activity .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, this compound was shown to significantly reduce cell death and preserve mitochondrial function through nNOS inhibition .

Data Summary Table

Biological ActivityMechanismReference
AntiproliferativeCDK inhibition
NeuroprotectivenNOS inhibition
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Advanced Research Question

  • Detailed Protocol Documentation : Include exact stoichiometry, solvent grades, and reaction timelines .
  • Open Data Sharing : Deposit spectral data in repositories like CCDC or PubChem to enable cross-validation .
  • Batch-to-Batch Analysis : Use HPLC to monitor purity consistency and identify lot-specific impurities .

How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations model electron density maps to predict reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions, guiding catalyst selection (e.g., Pd-based catalysts for Suzuki couplings). Software like Gaussian or ADF is used to simulate transition states and optimize reaction pathways .

What role does this compound play in green chemistry initiatives?

Advanced Research Question
As a halogenated heterocycle, it is a candidate for atom-economical reactions. Solvent-free bromination or catalytic recycling (e.g., using ionic liquids) reduces waste. Lifecycle assessments (LCAs) compare the environmental impact of synthetic routes, favoring methods with lower E-factors .

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